Safimaltib

MALT1 inhibition biochemical assay IC50 comparison

Safimaltib (JNJ-67856633) is the first-in-class allosteric MALT1 protease inhibitor with completed Phase 1 dose-escalation, providing a clinically validated benchmark. Select Safimaltib for its established oral bioavailability, in vivo tumor stasis data in B-cell lymphoma models, and published combination safety with ibrutinib. Unlike ultrapotent tool compounds, its IC50 of 74 nM offers a translatable reference standard for drug discovery. Ensure assay relevance with the only MALT1 inhibitor possessing an RP2D and 27.8% ORR clinical activity baseline.

Molecular Formula C20H11F6N5O2
Molecular Weight 467.3 g/mol
CAS No. 2230273-76-2
Cat. No. B8196047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSafimaltib
CAS2230273-76-2
Molecular FormulaC20H11F6N5O2
Molecular Weight467.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CNC2=O)C(=C1)N3C(=C(C=N3)C(=O)NC4=CC(=NC=C4)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C20H11F6N5O2/c21-19(22,23)15-8-10(4-6-27-15)30-18(33)13-9-29-31(16(13)20(24,25)26)14-3-1-2-12-11(14)5-7-28-17(12)32/h1-9H,(H,28,32)(H,27,30,33)
InChIKeyAPWRZPQBPCAXFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Safimaltib (JNJ-67856633) MALT1 Protease Inhibitor: Procurement and Selection Guide for B-Cell Malignancy Research


Safimaltib (JNJ-67856633, CAS 2230273-76-2) is a small-molecule, orally bioavailable, allosteric inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease [1]. It is the first MALT1 inhibitor to enter clinical development, with a phase 1 study initiated in 2019 for relapsed/refractory B-cell non-Hodgkin lymphoma (B-NHL) and chronic lymphocytic leukemia (CLL) [2]. As a first-in-class agent, Safimaltib offers a unique pharmacological profile that distinguishes it from other MALT1 inhibitors currently in preclinical or early clinical evaluation [3].

Why In-Class MALT1 Inhibitors Cannot Substitute for Safimaltib in Research Protocols


MALT1 inhibitors exhibit wide variability in potency, mechanism of action, and clinical development status, making simple in-class substitution problematic. Safimaltib is distinguished as the first-in-class allosteric MALT1 protease inhibitor with a completed phase 1 dose-escalation study and an established recommended phase 2 dose (RP2D) [1]. Other MALT1 inhibitors, such as MLT-985, MI-2, and mepazine, differ substantially in their potency (IC50 values ranging from 3 nM to 5.84 µM) and binding modes . Furthermore, emerging candidates like REC-3565 and AUR112 are designed with specific differentiation strategies—such as reduced UGT1A1 inhibition or distinct clinical response profiles—that may not align with research objectives requiring a well-characterized, clinically benchmarked MALT1 inhibitor [2]. The following quantitative evidence demonstrates where Safimaltib provides verifiable, meaningful differentiation for scientific selection.

Quantitative Differentiation Evidence: Safimaltib vs. MALT1 Inhibitor Comparators


Biochemical Potency: Safimaltib IC50 of 74 nM vs. MLT-985 IC50 of 3 nM and MI-2 IC50 of 5.84 µM

In an in vitro biochemical assay measuring MALT1 paracaspase inhibition, Safimaltib demonstrates an IC50 of 74 nM [1]. This potency is intermediate compared to other MALT1 inhibitors: the allosteric inhibitor MLT-985 exhibits an IC50 of 3 nM, while the irreversible inhibitor MI-2 shows an IC50 of 5.84 µM . Safimaltib's potency is thus approximately 25-fold lower than MLT-985 but over 75-fold higher than MI-2. This positions Safimaltib as a moderately potent, clinically validated MALT1 inhibitor, distinct from the ultra-potent preclinical tool MLT-985 and the low-potency research reagent MI-2.

MALT1 inhibition biochemical assay IC50 comparison

Oral Bioavailability: Safimaltib vs. Preclinical MALT1 Inhibitors

Safimaltib is orally bioavailable and has demonstrated efficacy in mouse and rat tumor models, leading to tumor stasis in some cases . In contrast, many preclinical MALT1 inhibitors (e.g., MLT-985, MI-2) lack documented oral bioavailability or have not advanced to in vivo efficacy studies [1]. While REC-3565 and AUR112 are also orally administered in clinical trials, Safimaltib remains the only MALT1 inhibitor with published phase 1 monotherapy efficacy data (ORR 27.8% at RP2D) [2].

oral bioavailability pharmacokinetics in vivo efficacy

Clinical Efficacy: Safimaltib ORR 27.8% vs. AUR112 ORR 63.6% in Phase 1 Lymphoma Trials

In a phase 1 dose-escalation study of Safimaltib monotherapy in 36 patients with relapsed/refractory B-NHL or CLL treated at the recommended phase 2 dose (RP2D), the overall response rate (ORR) was 27.8%, with a complete response (CR) rate of 11.1% and a partial response (PR) rate of 16.7% [1]. In contrast, the phase 1 study of AUR112 in 11 efficacy-evaluable patients with relapsed/refractory lymphoid malignancies reported an ORR of 63.6%, including one complete response and six partial responses [2]. Both studies are early-phase, non-randomized trials with small sample sizes, and cross-trial comparisons are limited by differences in patient populations and dose levels. However, these data establish Safimaltib's clinical activity benchmark against which emerging MALT1 inhibitors are measured.

clinical response ORR phase 1 trial

Safety Profile: Safimaltib vs. REC-3565 in Hyperbilirubinemia Risk

Hyperbilirubinemia is a recognized class effect of MALT1 inhibitors due to UGT1A1 inhibition. In the phase 1 study of Safimaltib, the safety profile was manageable, though specific rates of hyperbilirubinemia were not quantified in the published abstract [1]. REC-3565, a next-generation MALT1 inhibitor, was specifically designed to minimize UGT1A1 inhibition and thereby reduce the risk of hyperbilirubinemia [2]. No direct comparative data on hyperbilirubinemia rates between Safimaltib and REC-3565 are currently available.

hyperbilirubinemia UGT1A1 inhibition safety

Optimal Application Scenarios for Safimaltib Based on Quantitative Evidence


Benchmarking Novel MALT1 Inhibitors in Preclinical Potency Assays

Safimaltib's IC50 of 74 nM provides a clinically relevant potency benchmark for screening and characterizing novel MALT1 inhibitors. Researchers can use Safimaltib as a reference standard in biochemical and cellular assays to contextualize the potency of new compounds relative to a clinical-stage MALT1 inhibitor, rather than relying on ultra-potent tool compounds like MLT-985 (IC50 3 nM) [1].

In Vivo Efficacy Studies Requiring Oral Dosing in B-Cell Malignancy Models

Safimaltib is the only MALT1 inhibitor with established oral bioavailability and published in vivo efficacy data showing tumor stasis in mouse and rat xenograft models. It is the preferred MALT1 inhibitor for preclinical studies investigating oral MALT1 inhibition in B-cell lymphoma or leukemia models [2].

Clinical Combination Studies with BTK Inhibitors

Safimaltib has been evaluated in combination with the BTK inhibitor ibrutinib in a phase 1 study (NCT04876092), providing safety and dosing data for this combination strategy. Researchers designing preclinical or clinical studies of MALT1-BTK inhibitor combinations can leverage Safimaltib's established combination dosing and safety profile [3].

Reference Standard for Clinical Response Benchmarking in Phase 1 Trials

With an overall response rate of 27.8% at RP2D in a phase 1 monotherapy study, Safimaltib serves as the benchmark for clinical activity in the MALT1 inhibitor class. Emerging agents like AUR112 (ORR 63.6%) can be contextualized against Safimaltib's established efficacy profile [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Safimaltib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.